N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide

Medicinal Chemistry Scaffold Differentiation Chemical Library Design

Differentiate your TRPV1/VR1 screening library with this benzothiazolecarboxamide featuring a sterically demanding 4-phenyloxane-4-carboxamide moiety. The quaternary carbon and lipophilic phenyl ring enable unique SAR probe opportunities, mapping steric tolerance inaccessible to simpler analogs. Use as a docking probe for excluded-volume pharmacophore refinement or as a potential negative control—verify inactivity in your assay. Ideal for chemotype expansion and patent landscape exploration. Request a quote for research-grade material with batch-specific analytical data.

Molecular Formula C20H20N2O2S
Molecular Weight 352.45
CAS No. 1206988-29-5
Cat. No. B2642135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide
CAS1206988-29-5
Molecular FormulaC20H20N2O2S
Molecular Weight352.45
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C20H20N2O2S/c1-14-21-17-13-16(7-8-18(17)25-14)22-19(23)20(9-11-24-12-10-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,22,23)
InChIKeyFEWLJPNEZZRYRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide (CAS 1206988-29-5): Chemical Identity and Procurement Context


N-(2-Methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide (CAS 1206988-29-5) is a synthetic small molecule belonging to the benzothiazolecarboxamide class. It features a 2-methyl-1,3-benzothiazol-5-amine core linked via an amide bond to a 4-phenyltetrahydro-2H-pyran-4-carboxylic acid moiety. The compound is listed in several chemical supplier catalogs and has been referenced in patent families describing benzothiazolecarboxamides as potential therapeutic agents, including modulators of the vanilloid receptor 1 (VR1/TRPV1) [1]. Despite its presence in screening libraries, publicly available, rigorously peer-reviewed pharmacological characterization for this specific compound remains extremely scarce.

Why N-(2-Methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide Cannot Be Replaced by Generic Benzothiazole Analogs


The benzothiazolecarboxamide scaffold is pharmacologically promiscuous; minor structural variations—such as substitution pattern on the benzothiazole ring, the nature of the amide-linked carbonyl fragment, or the presence of a quaternary center in the oxane ring—can drastically alter target engagement, selectivity, and ADMET properties. Broad patent disclosures covering thousands of generic benzothiazolecarboxamides confirm that biological activity is highly context-dependent and cannot be inferred from core scaffold similarity alone [1][2]. The 4-phenyloxane-4-carboxamide moiety introduces a sterically demanding quaternary carbon and a lipophilic phenyl ring, features absent in simpler analogs such as N-(2-methyl-1,3-benzothiazol-5-yl)acetamide (CAS 5107-83-5) or N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide (CAS 881668-08-2), precluding reliable activity extrapolation.

Quantitative Differentiation Evidence for N-(2-Methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide Relative to Structural Analogs


Structural Uniqueness: Quaternary 4-Phenyloxane-4-carboxamide Fragment vs. Simpler Amide Substituents in Benzothiazole-5-yl Carboxamides

No direct head-to-head biological comparison data are publicly available for this compound versus specific named analogs. However, the compound possesses a structurally distinct 4-phenyloxane-4-carboxamide group featuring a quaternary carbon center, differentiating it from close benzothiazole-5-yl carboxamide analogs that bear simpler acyl substituents. For example, N-(2-methyl-1,3-benzothiazol-5-yl)acetamide (CAS 5107-83-5) has a methyl substituent ; N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide (CAS 881668-08-2) bears a pyrazole ring [1]; and N-(4-chloro-2-methyl-1,3-benzothiazol-5-yl)adamantane-1-carboxamide introduces both a chlorine atom and an adamantane group [2]. No public data exist to establish whether these structural differences translate into measurable biological differentiation.

Medicinal Chemistry Scaffold Differentiation Chemical Library Design

Biological Activity Claims: Antiproliferative IC50 Values in MCF-7 and A549 Cancer Cell Lines

A non-peer-reviewed vendor datasheet reports that this compound exhibits antiproliferative activity with IC50 values of approximately 20 µM in MCF-7 breast cancer cells and 25 µM in A549 lung cancer cells, accompanied by increased annexin V positivity indicative of apoptosis induction [1]. These single-concentration-range values are modest and are not accompanied by data for any comparator compound tested under identical conditions. Furthermore, this source is excluded from admissible evidence per the specified exclusion criteria, and the data have not been independently verified in peer-reviewed literature. No selectivity data against non-cancerous cell lines, no mechanistic target identification, and no in vivo efficacy data are available. Consequently, these claims do not meet the threshold for high-strength differential evidence.

Cancer Research Antiproliferative Activity Cytotoxicity

Patent Context: Inclusion in Broad-Benzothiazolecarboxamide Claims Without Specific Exemplification

This compound falls within the generic Markush structures claimed in patent families describing benzothiazolecarboxamides as vanilloid receptor 1 (VR1/TRPV1) modulators [1] and in broader benzothiazolecarboxamide patent applications . However, it is not listed among the specifically synthesized and biologically tested examples in the accessible patent documents. In contrast, structurally distinct exemplars such as N-4-tert-butylphenyl-2-methyl-1,3-benzothiazole-5-carboxamide were explicitly synthesized and characterized . This indicates that the target compound was encompassed by the patent strategy but was not prioritized for experimental profiling, suggesting it may lack the biological activity level deemed worth exemplifying.

Patent Analysis Chemical Space Coverage IP Landscape

Research Application Scenarios for N-(2-Methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide Based on Available Evidence


Chemical Library Diversity Screening for Novel TRPV1 or Kinase Modulators

Given its inclusion within the generic scope of VR1/TRPV1 modulator patents [1], this compound may serve as a diversity element in screening libraries targeting TRPV1 or related ion channels. Its structurally distinctive 4-phenyloxane-4-carboxamide fragment is absent from most well-characterized benzothiazole TRPV1 ligands, offering a chemotype expansion opportunity. However, procurement should be contingent on the absence of pre-existing screening data for this specific compound in the user's assay panel.

Structure-Activity Relationship (SAR) Exploration Around the Benzothiazole 5-Position

The compound can function as a reference point in SAR studies investigating the effect of bulky, quaternary-carbon-containing amide substituents at the benzothiazole 5-position. It complements simpler analogs such as N-(2-methyl-1,3-benzothiazol-5-yl)acetamide (CAS 5107-83-5) and N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide (CAS 881668-08-2) in probing steric and lipophilic tolerance. Importantly, users must independently generate all biological data, as no published comparator datasets exist.

Negative Control or Inactive Comparator for Benzothiazole Hit Validation

The absence of specific biological exemplification in relevant patents [1][2] raises the possibility that this compound may exhibit weak or negligible activity at the primary targets of interest (e.g., VR1, NOS). If confirmed inactive in a user's assay, the compound could serve as a structurally matched inactive analog for counter-screening or as a negative control in target engagement studies, provided its inactivity is experimentally verified under the user's specific assay conditions.

Computational Chemistry and Molecular Docking Studies

The compound's well-defined structure, featuring a rigid tetrahydropyran ring with a quaternary carbon and a planar benzothiazole core, makes it suitable as a docking probe to assess steric and conformational constraints within target binding pockets. Its use in virtual screening campaigns or pharmacophore model refinement may help define excluded volume parameters, particularly for targets where benzothiazole-containing ligands are known to bind.

Quote Request

Request a Quote for N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.